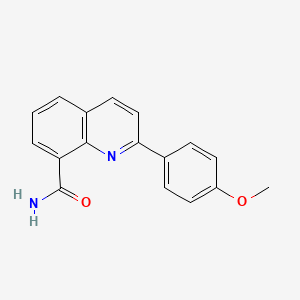

2-(4-Methoxyphenyl)quinoline-8-carboxamide

Description

Significance of Quinoline-Based Scaffolds in Modern Medicinal Chemistry and Mechanistic Biology

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. acs.orgnih.govresearchgate.netnih.gov Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable biological compatibility and therapeutic potential. researchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has been exploited to develop a broad spectrum of therapeutic agents with diverse mechanisms of action.

Quinoline-based compounds have demonstrated a wide range of biological activities, including but not limited to:

Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents. nih.gov Their mechanisms of action are varied and can include the inhibition of topoisomerases, protein kinases, and angiogenesis, as well as the induction of apoptosis. nih.gov

Antimalarial Activity: Historically, quinoline alkaloids like quinine (B1679958) have been pivotal in the treatment of malaria. This has spurred the development of synthetic quinoline-based antimalarials such as chloroquine (B1663885) and mefloquine.

Antibacterial and Antifungal Activities: The quinoline scaffold is a key component of several antibacterial and antifungal agents, highlighting its importance in combating infectious diseases.

Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV.

Anti-inflammatory and Analgesic Properties: The structural features of quinoline have been utilized to design compounds with significant anti-inflammatory and pain-relieving effects.

The planarity of the quinoline ring system allows it to intercalate into DNA, a mechanism of action exploited by several anticancer drugs. acs.org This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. acs.org Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. The ability to strategically introduce various substituents onto the quinoline core allows for the modulation of its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The continued exploration of quinoline-based scaffolds in mechanistic biology provides valuable insights into fundamental cellular processes. By designing specific quinoline derivatives as molecular probes, researchers can investigate the structure and function of biological targets, elucidate signaling pathways, and identify novel therapeutic intervention points.

Rationale for In-Depth Academic Investigation of the 2-(4-Methoxyphenyl)quinoline-8-carboxamide Motif

The investigation into 2-phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents provides a strong foundation for studying the 2-(4-methoxyphenyl) derivative. acs.org The 2-phenylquinoline (B181262) core serves as the DNA-intercalating chromophore, while the carboxamide side chain at the 8-position can engage in additional interactions within the DNA grooves, potentially enhancing binding affinity and specificity. acs.org

Table 1: Key Structural Features of this compound and Their Potential Functional Significance

| Structural Feature | Potential Functional Significance |

| Quinoline Scaffold | Planar aromatic system capable of DNA intercalation. Provides a rigid framework for the attachment of substituents. |

| Carboxamide at C8 | Can form hydrogen bonds with DNA bases or the phosphate (B84403) backbone, influencing binding affinity and sequence selectivity. The nature of the amine substituent on the carboxamide can modulate solubility and pharmacokinetic properties. |

| Phenyl Ring at C2 | Extends the planar aromatic system, potentially enhancing DNA intercalation. Allows for substitution to modulate electronic and steric properties. |

| Methoxy (B1213986) Group at C4' | An electron-donating group that can influence the electronic properties of the phenyl ring and the entire molecule. May participate in specific interactions with biological targets. Can affect the molecule's lipophilicity and metabolic stability. |

A study on a series of phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide revealed that substitutions on the 2'-position of the phenyl ring led to a decrease in DNA binding ability and a loss of intercalative binding, suggesting that coplanarity between the phenyl and quinoline rings is crucial for this mode of action. acs.org While an extensive series of 4'-substituted derivatives was evaluated, no direct correlation was found between the lipophilic or electronic properties of the substituent and the biological activity. acs.org However, several of these compounds demonstrated significant solid tumor activity in vivo. acs.org This highlights the importance of empirical investigation for each specific derivative, as subtle structural changes can lead to significant differences in biological outcomes.

The in-depth academic investigation of this compound is therefore warranted to elucidate the precise impact of the 4-methoxy substituent on its chemical properties and biological activity. Such studies would contribute to a deeper understanding of the structure-activity relationships within this class of compounds and could potentially lead to the identification of novel therapeutic agents with enhanced potency and selectivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

655222-47-2 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-8-5-11(6-9-13)15-10-7-12-3-2-4-14(17(18)20)16(12)19-15/h2-10H,1H3,(H2,18,20) |

InChI Key |

HJJCORRFLXJIBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Routes to the Quinoline (B57606) Core and 2-(4-Methoxyphenyl)quinoline-8-carboxamide

The construction of the this compound molecule relies on established methodologies for quinoline synthesis, followed by regioselective introduction of the carboxamide functionality.

Adaptations of Classical Quinoline Synthesis Protocols (e.g., Pfitzinger Condensation)

Classical methods for quinoline synthesis, such as the Pfitzinger, Doebner-von Miller, and Friedländer reactions, provide versatile pathways to the core quinoline structure. These can be adapted to introduce the desired 2-(4-methoxyphenyl) substituent.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgresearchgate.net While this method traditionally yields substitution at the 4-position, modifications in starting materials can potentially lead to other isomers. A plausible adaptation for the synthesis of a precursor to the target molecule would involve the reaction of a suitably substituted isatin derivative with 1-(4-methoxyphenyl)ethan-1-one. The initial product would likely be a quinoline-4-carboxylic acid, which would require subsequent multi-step transformations to achieve the 8-carboxamide substitution pattern.

The Doebner-von Miller reaction offers a more direct approach to 2-substituted quinolines. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org For the synthesis of the 2-(4-methoxyphenyl)quinoline (B172924) core, aniline or a derivative could be reacted with 4-methoxycinnamaldehyde (B120730) or a related α,β-unsaturated ketone. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline to the enone, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org

The Friedländer synthesis provides another robust method, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group, such as 1-(4-methoxyphenyl)ethan-1-one. wikipedia.orgorganicreactions.orgquimicaorganica.orgorganic-chemistry.org This acid- or base-catalyzed condensation and subsequent cyclodehydration directly yields the substituted quinoline. wikipedia.orgorganicreactions.org A one-pot synthesis of 6-chloro-2-(4-methoxyphenyl)-4-phenyl quinoline has been demonstrated using a Friedländer condensation, highlighting the utility of this method for generating 2-aryl quinolines. researchgate.net

| Classical Quinoline Synthesis | Reactants | Key Features |

| Pfitzinger Reaction | Isatin derivative and a carbonyl compound | Typically yields quinoline-4-carboxylic acids. iipseries.orgresearchgate.net |

| Doebner-von Miller Reaction | Aniline and an α,β-unsaturated carbonyl compound | Direct route to 2-substituted quinolines. iipseries.orgwikipedia.org |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group | Versatile for producing polysubstituted quinolines. wikipedia.orgorganicreactions.orgorganic-chemistry.org |

Regioselective Carboxamide Formation Strategies

The introduction of the carboxamide group at the 8-position of the quinoline ring is a critical step. This is typically achieved by the amidation of a precursor, quinoline-8-carboxylic acid.

The synthesis of quinoline-8-carboxylic acid itself can be accomplished through various methods, including the oxidation of 8-methylquinoline (B175542) or the hydrolysis of 8-cyanoquinoline. Once the carboxylic acid is obtained, standard amidation procedures can be employed. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine.

Alternatively, direct amidation of the carboxylic acid can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions. Commonly used peptide coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). peptide.comresearchgate.netsigmaaldrich.comuniurb.it These reagents are known for their high efficiency and the ability to minimize side reactions. peptide.comsigmaaldrich.com

Palladium-catalyzed methods have also emerged for the direct amidation of aldehydes. For instance, a palladium-catalyzed chelation-assisted direct C-H bond amidation of quinoline-8-carbaldehydes with amines has been developed, offering a direct route to quinoline-8-carboxamides. nih.gov

| Amidation Strategy | Reagents | Advantages |

| Acyl Chloride Formation | Thionyl chloride, Oxalyl chloride | Well-established and reliable method. |

| Peptide Coupling | DCC, EDC, HBTU, PyBOP | Mild reaction conditions, high yields, reduced side reactions. peptide.comresearchgate.netsigmaaldrich.comuniurb.it |

| Palladium-Catalyzed Amidation | Palladium catalyst, amine | Direct conversion from an aldehyde precursor. nih.gov |

Functionalization and Derivatization Approaches for Quinoline Carboxamides

Once the this compound scaffold is synthesized, further structural modifications can be introduced to explore structure-activity relationships.

Introduction and Modification of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group offers a site for chemical modification. A key transformation is the demethylation of the methoxy (B1213986) group to a hydroxyl group. This can be achieved using various reagents, such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). researchgate.netnih.gov The resulting 4-hydroxyphenyl derivative can then be subjected to O-alkylation or O-arylation reactions to introduce a variety of substituents. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding ether derivative.

Structural Modulations at the Quinoline Carboxamide Nitrogen

The nitrogen atom of the carboxamide group is another key position for derivatization. N-alkylation can be achieved by treating the primary carboxamide with an alkyl halide in the presence of a suitable base.

For N-arylation, the Chan-Lam coupling reaction provides an effective method. This copper-catalyzed cross-coupling reaction involves the reaction of the amide with an arylboronic acid in the presence of a copper source and a base. organic-chemistry.orgmdpi.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Halogenation and Other Regioselective Substitutions on the Quinoline System

Regioselective halogenation of the quinoline ring can provide valuable intermediates for further functionalization through cross-coupling reactions. The directing effect of the 8-carboxamide group can influence the position of electrophilic substitution. For 8-substituted quinolines, halogenation often occurs at the C5 and/or C7 positions. Metal-free protocols for the C5-H halogenation of 8-substituted quinoline derivatives have been established using reagents like trihaloisocyanuric acids.

Bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions, indicating that the substitution pattern on the quinoline ring significantly influences the regioselectivity of halogenation. rsc.org For 2-aryl-substituted quinolines, the electronic nature of the aryl group can also play a role in directing the substitution.

| Functionalization | Reaction Type | Typical Reagents | Position of Modification |

| 4-Methoxyphenyl Moiety | Demethylation | BBr₃, TMSI | 4-position of the phenyl ring |

| O-Alkylation | Alkyl halide, K₂CO₃ | 4-position of the phenyl ring | |

| Carboxamide Nitrogen | N-Alkylation | Alkyl halide, base | Carboxamide nitrogen |

| N-Arylation (Chan-Lam) | Arylboronic acid, Cu(OAc)₂, base | Carboxamide nitrogen | |

| Quinoline System | Halogenation | Trihaloisocyanuric acids, Br₂ | C5 and/or C7 positions |

Modern Synthetic Techniques and Sustainable Chemistry Considerations

The synthesis of complex heterocyclic molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Modern synthetic techniques such as microwave-assisted synthesis, the use of novel catalysts, and flow chemistry are being explored to create more environmentally benign pathways for quinoline derivatives.

The construction of this compound can be conceptually divided into two primary transformations: the formation of the 2-arylquinoline core and the subsequent amidation at the C8 position. Modern sustainable approaches can be applied to each of these critical steps.

Modern Approaches to 2-Arylquinoline Core Synthesis

Traditional methods for synthesizing the quinoline scaffold, such as the Doebner-von Miller reaction, often require harsh acidic conditions, high temperatures, and long reaction times, leading to low yields and significant waste. Contemporary research focuses on overcoming these limitations through innovative methodologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles. For instance, a modified Doebner-von Miller or Combes synthesis for a 2-arylquinoline could be performed under solvent-free conditions using a solid acid catalyst, which can often be recovered and reused, further enhancing the sustainability of the process.

The use of heterogeneous and nanocatalysts represents another significant advancement. Catalysts like sulfonic acid functionalized graphitic carbon nitride (g-C₃N₄) or various metal-based nanoparticles offer high efficiency and selectivity under milder conditions. These catalysts often work in greener solvents like ethanol (B145695) or even under solvent-free conditions, minimizing the reliance on volatile and toxic organic solvents. Their solid nature facilitates easy separation from the reaction mixture, allowing for recycling and reducing waste streams.

| Parameter | Classical Method (e.g., Doebner-von Miller) | Modern Microwave-Assisted Method |

| Reaction | Formation of 2-arylquinoline core | Formation of 2-arylquinoline core |

| Conditions | High temperature, prolonged heating (hours) | Microwave irradiation (400-500 W), rapid heating (minutes) |

| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, HCl) | Reusable solid acid (e.g., acidic resin, montmorillonite (B579905) K-10) |

| Solvent | Often requires harsh solvents or is done neat with strong acid | Solvent-free or green solvents (e.g., water, ethanol) |

| Reaction Time | Several hours to days | 1.5 - 30 minutes |

| Yield | Often low to moderate due to side reactions | Good to excellent yields |

| Green Aspects | High energy consumption, corrosive reagents, significant waste | Reduced reaction time, improved energy efficiency, reusable catalyst, minimal waste |

Sustainable Amide Bond Formation

The second key transformation is the formation of the carboxamide group. The classical approach involves converting the corresponding quinoline-8-carboxylic acid into a highly reactive acid chloride using reagents like thionyl chloride, followed by reaction with an amine. This method generates corrosive HCl gas and often requires anhydrous conditions and chlorinated solvents.

Modern sustainable amidation strategies seek to avoid these harsh reagents. Direct amidation, where a carboxylic acid and an amine are coupled directly, is a highly attractive, atom-economical alternative. Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has proven effective for this transformation. These reactions can be performed in green solvents, such as cyclopentyl methyl ether, under mild conditions, and produce water as the only byproduct. The high selectivity of enzymes minimizes the need for protecting groups and extensive purification, leading to a much cleaner process.

Continuous flow chemistry offers another modern platform for synthesis. In a flow reactor, reagents are pumped through tubes and mixed, reacting as they travel through heated zones. This technology allows for precise control over reaction parameters, enhances safety when dealing with hazardous intermediates, and can be scaled up efficiently. A multi-step synthesis, including amidation, can be performed in a continuous sequence without isolating intermediates, significantly reducing waste and operational time.

| Parameter | Classical Amidation Method | Modern Enzymatic Amidation Method |

| Reaction | Quinoline-8-carboxylic acid to carboxamide | Quinoline-8-carboxylic acid to carboxamide |

| Reagents | Thionyl chloride (SOCl₂) or similar, followed by amine | Carboxylic acid, amine |

| Catalyst | N/A (stoichiometric reagent) | Immobilized Lipase (e.g., Candida antarctica lipase B) |

| Solvent | Chlorinated solvents (e.g., DCM, THF) | Green solvents (e.g., CPME, 2-MeTHF) or solvent-free |

| Byproducts | HCl, SO₂, stoichiometric salts | Water |

| Conditions | Often requires inert atmosphere, can be exothermic | Mild temperatures (e.g., 40-80 °C) |

| Green Aspects | Use of hazardous reagents, generation of corrosive waste | Biocatalytic, biodegradable catalyst, benign byproduct, high atom economy |

By integrating these modern techniques—such as a microwave-assisted, solid-catalyzed quinoline synthesis followed by a direct enzymatic or flow-based amidation—a highly efficient and sustainable route to this compound can be envisioned. Such strategies align with the contemporary demands of pharmaceutical and chemical manufacturing for processes that are not only effective but also environmentally responsible.

Advanced Structural Elucidation and Computational Analysis

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic methods are fundamental to elucidating the precise molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton. Key diagnostic signals would include those for the protons on the quinoline (B57606) and methoxyphenyl rings. The aromatic region (typically 7.0-9.0 ppm) would display a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the quinoline core and the disubstituted benzene (B151609) ring. Specifically, the protons on the quinoline ring would show characteristic coupling patterns that could confirm the substitution pattern. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely around 3.8-4.0 ppm. The two amide protons (-CONH₂) would typically appear as two distinct, potentially broad, singlets in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The spectrum would be characterized by signals for the carbonyl carbon of the amide group (around 165-170 ppm), the methoxy carbon (around 55 ppm), and a series of signals in the aromatic region (110-160 ppm) for the carbons of the quinoline and methoxyphenyl rings. Data from related compounds, such as 2-(4-methoxyphenyl)quinoline-4-carboxamide, could serve as a reference for predicting the approximate chemical shifts. researchgate.netnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive, based on general chemical shift ranges for similar functional groups, as specific experimental data is unavailable.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide Protons (NH₂) | 7.5 - 9.5 (broad s) | N/A |

| Quinoline Aromatic Protons | 7.5 - 8.9 (m, d, t) | 120 - 150 |

| Methoxyphenyl Aromatic Protons | 7.0 - 8.2 (d) | 114 - 160 |

| Methoxy Protons (OCH₃) | 3.8 - 4.0 (s) | ~55 |

High-Resolution Mass Spectrometry (HRMS and LCMS)

HRMS is essential for confirming the elemental composition of a molecule. For 2-(4-Methoxyphenyl)quinoline-8-carboxamide (C₁₇H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to a calculated value of 279.1133. This technique helps to unequivocally distinguish the compound from others with the same nominal mass. Liquid Chromatography-Mass Spectrometry (LCMS) would be used to assess the purity of the compound and confirm its molecular weight. chempap.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound would include N-H stretching vibrations for the primary amide (around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1680-1640 cm⁻¹), C-N stretching bands, C-O stretching for the methoxy ether group, and various C=C and C=N stretching vibrations from the aromatic quinoline system. nih.govnih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the conjugated π-system of the molecule. Quinoline derivatives are known to exhibit strong absorption bands in the UV region, generally between 250 and 400 nm, corresponding to π→π* transitions within the aromatic framework. scirp.org

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would confirm the connectivity of the atoms and determine the relative orientation (dihedral angle) of the 4-methoxyphenyl (B3050149) ring with respect to the quinoline core. Furthermore, it would reveal details about hydrogen bonding patterns involving the amide group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.govnih.goviucr.orgiucr.org While no crystal structure for this specific compound is publicly available, data from related structures like N-(Quinolin-8-yl)quinoline-2-carboxamide provide insights into the types of interactions that might be observed. nih.gov

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental data, computational methods serve as powerful predictive tools.

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Properties and Conformational Analysis

Density Functional Theory (DFT) calculations are a mainstay of modern computational chemistry for predicting molecular properties. Using a suitable basis set (e.g., B3LYP/6-31G*), it is possible to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, angles, and the dihedral angle between the two aromatic ring systems.

Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra that can be compared with experimental data for validation.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's electronic transitions, reactivity, and kinetic stability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.netnih.govarabjchem.orgscirp.org

These computational approaches provide a robust theoretical framework for understanding the fundamental properties of this compound, guiding future experimental synthesis and characterization efforts.

Prediction of Molecular Descriptors and Physicochemical Parameters

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the early prediction of molecular properties and thereby guiding the synthesis and development of new chemical entities. For this compound, in silico methods are employed to forecast a range of molecular descriptors and physicochemical parameters. These predictions are crucial for understanding the potential behavior of the compound in biological systems, including its absorption, distribution, metabolism, and excretion (ADMET) profile. While specific experimental and computational studies on this compound are not extensively detailed in publicly available literature, data from closely related quinoline derivatives, such as 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, offer valuable insights into the types of parameters that are computationally evaluated.

Research on various quinoline derivatives consistently involves the calculation of fundamental molecular identifiers and properties to ensure accurate representation and to predict their drug-like characteristics. researchgate.netdergipark.org.tr

Computed Molecular Descriptors

Detailed molecular descriptors are foundational for computational analysis. They provide unambiguous identification and a basis for further property prediction. For the structurally similar compound, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, the following descriptors have been computed. nih.govuni.lu

| Descriptor | Value |

| IUPAC Name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid |

| Molecular Formula | C17H13NO3 |

| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| InChI | InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) |

| InChIKey | ZCNPYYVKVXSLQF-UHFFFAOYSA-N |

Predicted Physicochemical and ADMET Properties

Physicochemical parameters are critical indicators of a molecule's potential pharmacokinetic profile. Properties such as lipophilicity (logP), molecular weight, and polar surface area are key components of drug-likeness rules, such as Lipinski's Rule of Five. simulations-plus.com These rules help to predict the oral bioavailability of a compound. Computational platforms like ADMET Predictor® are used to estimate over 175 different properties. simulations-plus.com For instance, analyses of other quinoline compounds often include the generation of a "BOILED-Egg" plot to predict gastrointestinal absorption and brain penetration. nih.gov

Below is a table of predicted physicochemical properties for the related compound 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. nih.gov

| Property | Predicted Value |

| Molecular Weight | 279.29 g/mol |

| Monoisotopic Mass | 279.08954328 Da |

| XlogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Polar Surface Area | 59.4 Ų |

Quantum Chemical and Reactivity Descriptors

Quantum chemical calculations provide deeper insights into the electronic properties and reactivity of molecules. researchgate.net Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are frequently calculated for novel quinoline structures. dergipark.org.trnih.gov The MEP, for example, is highly informative for identifying reactive sites within a molecule, highlighting regions of negative and positive electrostatic potential that are prone to electrophilic and nucleophilic attack, respectively. nih.gov

Predicted Ion Mobility Data

Another advanced computational prediction involves the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. This parameter is particularly relevant for characterization by ion mobility-mass spectrometry. The table below shows the predicted CCS values for various adducts of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 280.09682 | 162.4 |

| [M+Na]+ | 302.07876 | 171.1 |

| [M-H]- | 278.08226 | 167.8 |

| [M+NH4]+ | 297.12336 | 177.1 |

| [M+K]+ | 318.05270 | 166.5 |

These comprehensive computational predictions are integral to the preclinical assessment of new quinoline-based compounds, allowing researchers to prioritize candidates with the most promising drug-like properties for further experimental investigation.

Investigations into Molecular Mechanisms of Biological Interaction

Enzyme Target Modulation and Inhibition Profiles

Histone Deacetylase (HDAC) Inhibition and Epigenetic Regulation

The inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in modern therapeutics, and derivatives of 8-substituted quinoline-2-carboxamide (B1208818) have demonstrated significant potential in this area. mdpi.comresearchgate.net These enzymes are crucial in the regulation of gene transcription by removing acetyl groups from histones, which can lead to a more condensed chromatin structure and transcriptional repression. mdpi.com The inhibition of HDACs can restore the acetylation of histones, leading to a more open chromatin conformation and the expression of tumor suppressor genes. mdpi.com

A series of 8-substituted quinoline-2-carboxamide derivatives were designed and synthesized as potent HDAC inhibitors. researchgate.net In these studies, one of the most potent compounds identified exhibited an IC50 value of 0.050 µM, which is three-fold more potent than the established HDAC inhibitor Vorinostat (IC50 = 0.137 µM). researchgate.net Furthermore, this compound demonstrated low toxicity against normal cells. researchgate.net

| Compound | HDAC Inhibitory Activity (IC50) | Reference Compound | Reference Compound IC50 |

|---|---|---|---|

| 8-substituted quinoline-2-carboxamide derivative (21g) | 0.050 µM | Vorinostat | 0.137 µM |

NAD-Hydrolyzing Enzyme CD38 Modulation

The NAD-hydrolyzing enzyme CD38 is another significant target for quinoline-8-carboxamide (B1604842) derivatives. Starting from a micromolar 8-quinoline carboxamide hit, a systematic exploration of the structure-activity relationships of substituents at the 4-, 6-, and 8-positions of the quinoline (B57606) ring led to the identification of human CD38 inhibitors that were 10- to 100-fold more potent. nih.govnih.gov

These optimized 4-amino-8-quinoline carboxamides have been shown to be novel, submicromolar inhibitors of CD38. nih.gov Two of these inhibitors were demonstrated to increase NAD tissue levels in the liver and muscle of a diet-induced obese mouse model. nih.gov These findings underscore the potential of these compounds to serve as valuable tools for further biological investigation of the CD38 enzyme and the therapeutic possibilities of NAD enhancement in diseases associated with low NAD levels. nih.gov

Microbial DNA Gyrase Inhibition

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has been identified as a therapeutic target. While direct inhibition of DHODH by 2-(4-Methoxyphenyl)quinoline-8-carboxamide has not been explicitly detailed in the reviewed literature, the quinoline scaffold is present in other known DHODH inhibitors. For instance, a novel 4-quinolinecarboxylic acid derivative has been investigated for its activity against experimental tumors, indicating the relevance of the quinoline core in targeting this enzyme. nih.gov

Topoisomerase II Inhibition

Structurally similar compounds to this compound have been shown to interfere with the action of topoisomerase II. nih.gov Specifically, 2-(4-pyridyl)quinoline-8-carboxamide, an analog, has been identified as a new generation of antitumor intercalator related to the classic topoisomerase II-targeted drug, amsacrine. nih.gov

These tricyclic carboxamides have been shown to induce DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB) in mouse fibrosarcoma cells. nih.gov The formation of DPC by 2-(4-pyridyl)quinoline-8-carboxamide in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor. nih.gov These compounds also inhibit the catalytic activity of isolated topoisomerase II. nih.gov The mechanism of enzyme inhibition by these drugs, however, appears to differ from the classical trapping of topoisomerase in a covalent cleavage complex, as seen with m-AMSA. nih.gov

Interactions with Other Enzymatic Systems

The versatility of the quinoline carboxamide scaffold is further demonstrated by its interactions with other enzymatic systems. For example, 8-methoxyquinoline-5-carboxamides have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), suggesting a potential application in the treatment of asthma. nih.govresearchgate.net Additionally, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and shown to inhibit various isoforms of human carbonic anhydrase (hCA I, hCA II, hCA IV). researchgate.net

| Compound Class | Enzyme Target | Potential Application |

|---|---|---|

| 8-Methoxyquinoline-5-carboxamides | Phosphodiesterase type 4 (PDE4) | Asthma |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase (hCA I, II, IV) | Not specified |

Cellular Pathway Interrogation and Specific Molecular Target Engagement

The quinoline carboxamide scaffold is recognized for its impact on cell cycle regulation, a fundamental process in cell proliferation. While direct studies on this compound are not extensively detailed in the available literature, research on analogous structures provides significant insights into the class's mechanism of action. Derivatives of quinoline have been shown to induce cell cycle arrest, a critical mechanism for their antiproliferative effects. mdpi.comresearchgate.net

For instance, certain novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been found to cause significant cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Similarly, studies on other heterocyclic compounds, such as those derived from Toddalia asiatica, have demonstrated a capacity to induce a significant increase in the cell population at the G2/M phase in HT-29 colon cancer cells. frontiersin.org This arrest is often linked to the modulation of key regulatory proteins. The transition from the G2 to M phase is critically controlled by cyclin-B and cyclin-dependent kinase 1 (CDK1). frontiersin.org The activity of quinoline derivatives can lead to a decrease in the levels of these regulatory proteins, thereby halting cell division. frontiersin.org

Furthermore, investigations into quinoline-8-sulfonamide (B86410) derivatives have confirmed their ability to alter the cell-cycle phase distribution in A549 lung cancer cells, reinforcing the role of the quinoline core in mediating these effects. mdpi.com Although some polyphenols have been shown to arrest the cell cycle in the G1 phase by upregulating inhibitors like p21, the predominant effect observed for many quinoline-based compounds appears to be at the G2/M checkpoint. mdpi.com These findings collectively suggest that a primary antiproliferative mechanism for the broader class of quinoline carboxamides is the disruption of the normal cell cycle sequence, preventing cancerous cells from proceeding through mitosis.

Derivatives of quinoline-8-carboxamide have been shown to be potent inducers of apoptosis, or programmed cell death. This activity is a cornerstone of their potential as anticancer agents. The process is often mediated through the activation of caspases, a family of proteases essential for the execution of apoptosis. nih.gov

One significant mechanism involves the antagonism of the P2X7 receptor (P2X7R). nih.govnih.gov In studies using P2X7R-transfected cell lines, certain quinoline-carboxamide derivatives demonstrated the ability to trigger apoptotic cell death. nih.gov This is characterized by distinct morphological changes, including cellular shrinkage and the condensation and fragmentation of nuclear material. nih.gov The use of fluorescent intercalating agents like Propidium Iodide (PI) and DAPI staining confirms these nuclear changes, which are hallmarks of apoptosis. nih.gov

The induction of apoptosis by quinoline derivatives can proceed via both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated through cell surface death receptors, leading to the activation of caspase-8. nih.gov The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9. nih.gov Studies on the quinoline derivative PQ1 in T47D breast cancer cells have shown that it activates both caspase-8 and caspase-9, which subsequently converge to activate the executioner caspase-3, leading to cell death. nih.govresearchgate.net Pre-treatment with inhibitors for caspase-3, -8, or -9 was found to suppress or counteract the cell death induced by the compound, confirming the caspase-dependent nature of the apoptosis. researchgate.net

Table 1: Apoptotic Effects of Quinoline-Carboxamide Derivatives on P2X7R-Transfected Cells Data derived from flow cytometry analysis of PI-positive cells.

| Compound | Apoptotic Cell Death (%) | Reference |

|---|---|---|

| Derivative 1e (Pyrazine-carboxamide) | 35% | nih.gov |

| Derivative 2e (Quinoline-carboxamide) | 25% | nih.gov |

| Derivative 2f (Quinoline-carboxamide) | 20% | nih.gov |

| Derivative 1d (Pyrazine-carboxamide) | 19% | nih.gov |

| Control | Negligible | nih.gov |

The capacity of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The molecular mechanisms of this compound and its analogs intersect with pathways that regulate these processes. A key target in this context is the P2X7 receptor, which is not only involved in cell death but also in tumor progression and invasiveness. researchgate.net

Research has demonstrated that the P2X7 receptor promotes the invasiveness of mammary cancer cells and sustains the acquisition of a mesenchymal phenotype, which is associated with increased motility. researchgate.net The antagonism of P2X7R by specific inhibitors has been shown to reduce tumor growth and metastasis development in animal models. researchgate.net Given that quinoline-carboxamide derivatives have been identified as potent P2X7R antagonists, their mechanism of action is directly linked to the suppression of these metastatic processes. nih.govnih.gov

While the metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a significant therapeutic target in neuropsychiatric disorders, direct modulation of mGluR2 by this compound has not been established in the reviewed scientific literature. nih.govguidetopharmacology.org The primary receptor target identified for this class of compounds is the purinergic P2X7 receptor (P2X7R). nih.govnih.gov

Quinoline-carboxamide derivatives act as potent and selective antagonists of the P2X7R, an ATP-gated ion channel. nih.govnih.gov This receptor is often overexpressed in cancer cells and plays a role in proliferation, invasion, and inflammation. nih.govresearchgate.netmdpi.com The antagonism of P2X7R by these compounds blocks the influx of Ca2+ that occurs upon receptor activation by extracellular ATP. nih.gov

The blockade of P2X7R has significant downstream effects on intracellular signaling cascades. P2X7R activation is linked to the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. nih.govmdpi.com By inhibiting P2X7R, quinoline-carboxamide antagonists can attenuate signaling through the PI3K/Akt/GSK3β axis. nih.gov This interference can disrupt transcription, cell division, and other vital cellular functions that are often dysregulated in cancer. nih.gov In neuroblastoma cells, P2X7R activation has been shown to induce the HIF-1α/VEGF pathway, which is crucial for angiogenesis; antagonists of this receptor can therefore exert anti-angiogenic effects. mdpi.com The targeted modulation of the P2X7R and its associated signaling pathways is thus a key molecular mechanism for the biological activity of this compound class.

A well-established mechanism of action for 2-phenylquinoline-8-carboxamides is their ability to function as DNA intercalating agents. nih.gov Intercalation involves the insertion of a planar molecule between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org This physical interaction disrupts the structure of the DNA, causing it to unwind and lengthen, which can interfere with critical cellular processes like DNA replication and transcription. patsnap.com

The structural characteristics of 2-phenylquinoline-8-carboxamides are crucial for this activity. The molecule possesses a planar, polycyclic, and aromatic quinoline ring system, which is a common feature of DNA intercalators. nih.govwikipedia.org For effective intercalative binding, it is necessary for the phenyl ring at the 2-position to be essentially coplanar with the quinoline ring system. nih.gov Molecular modeling studies have confirmed that this arrangement allows the phenyl group to become involved in stacking interactions with the DNA base pairs, resulting in high binding energies. nih.gov

This interaction with DNA is not merely structural disruption. By intercalating into DNA, these compounds can inhibit the activity of enzymes that interact with the DNA helix. For instance, acridine (B1665455) compounds, which are structurally related to quinolines, have been shown to inhibit the activity of DNA methyltransferase 1 (DNMT1). researchgate.net This can lead to the demethylation of DNA and the re-expression of tumor suppressor genes that had been silenced, providing another layer to its anticancer mechanism. researchgate.net

Mechanistic Studies in Specific Biological Systems

The molecular mechanisms of quinoline-carboxamide derivatives have been elucidated through studies in various specific biological contexts, from cancer cell lines to pathogenic organisms.

In human breast cancer cells (MCF-7) transfected to express the P2X7 receptor, quinoline-carboxamide derivatives have been shown to act as potent antagonists. This antagonism blocks ATP-induced calcium influx and leads to a reduction in cell proliferation and the induction of apoptosis. This system has been crucial for demonstrating the role of P2X7R as a direct molecular target and for quantifying the pro-apoptotic efficacy of these compounds. nih.govnih.gov

In the context of colorectal cancer , related quinoline-4-carboxamide derivatives have been found to potentiate apoptosis by targeting phosphoinositide-dependent protein kinase-1 (PDK1), a key component of the PI3K/Akt signaling pathway. nih.gov This highlights that while different quinoline scaffolds may have varied primary targets, they often converge on critical cell survival pathways.

Beyond cancer, mechanistic studies have explored the utility of quinoline-based compounds in other diseases. In models of rheumatoid arthritis , a related compound, N-(4-methoxyphenyl) quinoline-8-sulfonamide, was found to reduce the inflammatory response of fibroblast-like synoviocytes. nih.gov This suggests a mechanism involving the modulation of inflammatory pathways in these specialized cells, expanding the therapeutic potential of this chemical class beyond oncology.

Furthermore, a quinoline-4-carboxamide derivative demonstrated potent efficacy against the malaria parasite Plasmodium falciparum . The mechanism in this biological system was identified as the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org This finding reveals a completely different molecular target and mechanism of action, underscoring the versatility of the quinoline carboxamide scaffold in interacting with diverse biological systems.

Inhibition of Photosynthetic Electron Transport in Plant Chloroplasts

Elucidation of Antimicrobial Modulatory Effects

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. semanticscholar.org Compounds incorporating this moiety have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. semanticscholar.org

Investigations into various quinoline-carboxamide derivatives have revealed significant antibacterial and antifungal activities. nih.gov For instance, a series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety displayed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov While specific studies detailing the antimicrobial modulatory effects of this compound are limited, the general body of research on quinoline-based compounds suggests its potential as an antimicrobial agent. The term "modulatory effects" implies that the compound may not only have direct antimicrobial activity but could also influence the efficacy of other antimicrobial drugs, potentially by overcoming resistance mechanisms or affecting bacterial virulence factors. Further research, including the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic microorganisms, is necessary to fully elucidate the antimicrobial profile of this compound.

Ligand-Target Binding Characterization

A critical aspect of understanding a compound's biological activity is the characterization of its binding to specific molecular targets. This involves both the quantitative measurement of binding affinity and the computational analysis of the interaction at a molecular level.

Quantitative Determination of Binding Affinity

The binding affinity of a ligand to its target protein is a key determinant of its potency. This is typically quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) from binding assays. While specific quantitative binding affinity data for this compound were not found in the reviewed literature, the general approach to obtaining this data involves various biophysical and biochemical techniques.

For illustrative purposes, the following table demonstrates how such data would typically be presented:

| Target Protein | Ligand | Binding Affinity (Kd/Ki/IC50) | Assay Method |

| Hypothetical Target A | This compound | Data in nM or µM | e.g., Isothermal Titration Calorimetry (ITC) |

| Hypothetical Target B | This compound | Data in nM or µM | e.g., Surface Plasmon Resonance (SPR) |

| Hypothetical Target C | This compound | Data in nM or µM | e.g., Fluorescence Polarization (FP) |

Obtaining these quantitative measures is a crucial step in validating the biological targets of this compound and for structure-activity relationship (SAR) studies aimed at optimizing its potency.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method provides valuable insights into the binding mode, binding energy, and the specific molecular interactions that stabilize the ligand-protein complex.

While a molecular docking study specifically for this compound was not identified, a study on the closely related compound, 2-(4-methoxyphenyl)-N,6-diphenylquinoline-4-carboxamide, provides a relevant example of the methodology and the type of information that can be obtained. nih.gov In that study, the compound was docked into the active site of phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov The analysis revealed a strong binding affinity with a binding energy of -10.2 kcal/mol. nih.gov

The key interactions stabilizing the complex included:

Hydrogen Bonds: The compound formed hydrogen bonds with the amino acid residues TYR161 and THR222 in the active site of PDK1. nih.gov

π-π Stacking Interactions: The aromatic rings of the quinoline scaffold were involved in π-π stacking interactions with LYS111, ALA109, VAL96, and LEU88. nih.gov

These types of interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential to inhibit the target protein's function. A similar molecular docking and interaction analysis for this compound with relevant biological targets would be instrumental in hypothesizing its mechanism of action and guiding further experimental validation.

Principles of Structure Activity Relationships Sar and Rational Design

Impact of Quinoline (B57606) Core Substitutions on Mechanistic Efficacy

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended moieties. These substitutions influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological macromolecules.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Biological Response

The 2-aryl substituent is a critical determinant of activity in many quinoline-based compounds. The 4-methoxyphenyl group in the title compound plays a multifaceted role that can either enhance or diminish biological response depending on the specific target.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electron density of the entire molecule, affecting its binding capabilities. For instance, in a series of 4-anilinoquinazolines, a related class of compounds, the presence of a 4-methoxyphenyl group was integral to a compound identified as a highly active inducer of apoptosis with a potent cell proliferation inhibition. nih.gov In another study on quinoline-4-carboxamide derivatives, the highest occupied molecular orbital (HOMO) was observed to be localized over the methoxy phenyl and diphenylquinoline ring, indicating its role in the molecule's electronic properties. nih.gov

Significance of the 8-Carboxamide Functionality in Target Interaction

The carboxamide group (-CONH₂) at the 8-position of the quinoline ring is a key functional group capable of forming crucial hydrogen bonds, which are fundamental to molecular recognition and binding affinity. Its position allows it to act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in target proteins or with nucleic acids.

A prime example of the 8-carboxamide's importance is in the design of DNA intercalating agents. Research has identified 2-phenylquinoline-8-carboxamides as "minimal" DNA-intercalating agents with significant in vivo antitumor activity. nih.gov In this context, the planar quinoline ring system inserts between DNA base pairs, while the 8-carboxamide side chain is positioned to interact with the DNA backbone, stabilizing the complex. nih.govresearchgate.net This interaction is critical for disrupting DNA replication and transcription in cancer cells.

Furthermore, modifications at the 8-position of the quinoline core are a common strategy in drug design. Studies on quinoline-based inhibitors for various enzymes demonstrate that substituents at this position can significantly modulate potency and selectivity. The carboxamide group, with its defined geometry and hydrogen-bonding potential, serves as a critical anchor or directional pointer for orienting the molecule within a binding pocket. nih.govresearchgate.net

Effects of Remote Substituents (e.g., Halogenation) on Activity Modulation

The introduction of remote substituents, particularly halogens, onto the quinoline or phenyl rings is a widely used strategy to modulate the pharmacological profile of a lead compound. Halogenation can profoundly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. nih.gov

Studies on quinoline-carboxamide derivatives have shown that highly electronegative substituents like fluorine, chlorine, and iodine can enhance binding affinity for targets such as the P2X7 receptor. nih.gov This enhancement can be attributed to several factors, including the formation of halogen bonds (a specific type of non-covalent interaction) with the target protein and an increase in membrane permeability. nih.gov For example, replacing a hydrogen atom with a chlorine or a trifluoromethyl group can increase the permeability coefficient by factors of approximately 2 and 9, respectively. nih.gov

In one series of quinoline-6-carboxamide (B1312354) derivatives investigated as P2X7R antagonists, halogenation of an associated phenyl ring had a clear impact on potency, as detailed in the table below. nih.gov

| Compound ID | Halogen Substituent (at position 4) | IC₅₀ (µM) |

| 2f | Iodo | 0.566 |

| 2e | Fluoro | 0.624 |

| 2g | Chloro | 0.813 |

This data clearly demonstrates that iodo- and fluoro-substituted analogues possess higher potency than the chloro-substituted one in this specific series, highlighting the nuanced effects of different halogens on modulating biological activity. nih.gov

Stereochemical and Conformational Determinants of Molecular Activity

The three-dimensional structure of a molecule, defined by its stereochemistry and preferred conformation, is a critical factor governing its interaction with chiral biological targets like enzymes and receptors. For 2-(4-Methoxyphenyl)quinoline-8-carboxamide, the relative orientation of the 4-methoxyphenyl ring with respect to the quinoline plane is a key conformational feature.

For effective biological activity, such as DNA intercalation, it is often necessary for the phenyl ring to be essentially coplanar with the quinoline ring. nih.gov Steric hindrance from bulky substituents at the 2'-position of the phenyl ring can disrupt this planarity, leading to a loss of intercalative ability and a reduction in activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR studies have been instrumental in predicting activity and guiding the synthesis of more potent analogues. mdpi.comresearchgate.net

These models are built using a "training set" of compounds with known activities and are then validated using a "test set." nih.gov The process involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Describing the distribution of electrons (e.g., electronegativity, partial charges).

Steric descriptors: Related to the volume and shape of the molecule (e.g., van der Waals volume). nih.gov

Machine learning algorithms and statistical methods like Partial Least Squares (PLS) are often employed to develop these models. nih.govnih.gov For quinoline derivatives, QSAR studies have successfully predicted activities against various targets, including cancer cells, Plasmodium falciparum, and Mycobacterium tuberculosis. nih.govmdpi.com

| Target/Activity | Key Findings/Methods Used |

| P-glycoprotein Inhibition | Machine learning (ML) regression methods were used to correlate 2D and 3D molecular descriptors with inhibitory activity. nih.gov |

| Antimalarial (P. falciparum) | 2D- and 3D-QSAR models were developed with high predictive capacity (r²test > 0.84), guiding the synthesis of new active compounds. mdpi.com |

| Anti-tubercular | 2D-QSAR models identified important topological and electrostatic descriptors; 3D-QSAR revealed the influence of steric and electrostatic fields. nih.gov |

These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery pipeline. mdpi.com

Rational Design Principles for Tailoring Quinoline Carboxamides for Specific Biological Pathways

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known inhibitors to design more potent and selective molecules. For quinoline carboxamides, several rational design strategies have been successfully employed.

Structure-Based Design: This approach relies on the 3D structure of the target protein, often obtained through X-ray crystallography. Molecular docking simulations are used to predict how different quinoline derivatives will bind to the active site. researchgate.netnih.govrjptonline.org This allows for the design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving binding affinity. orientjchem.org For example, quinoline-8-sulfonamides, structurally similar to carboxamides, were designed as inhibitors of the enzyme PKM2 using molecular docking and molecular dynamics techniques to guide their synthesis. mdpi.com

Scaffold Hopping and Optimization: This strategy involves starting with a known active compound (a "hit" or "lead") and systematically modifying its structure. For instance, a quinoline-4-carboxamide identified in a phenotypic screen was optimized to produce lead molecules with low nanomolar potency and excellent oral efficacy in a malaria mouse model. nih.govacs.org This optimization involved modifying substituents to improve physicochemical properties, reduce lipophilicity, and enhance metabolic stability. acs.org

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By identifying the pharmacophore of a series of active quinoline carboxamides, new molecules can be designed that retain these essential features while having different core structures. This approach was used in the design of quinoline-3-carboxamide (B1254982) derivatives as potent anticancer agents. nih.govresearchgate.net

These rational design principles, informed by a deep understanding of SAR, enable the targeted development of quinoline carboxamides as specific modulators of biological pathways implicated in a range of diseases. manchester.ac.ukresearchgate.net

Utility in Advanced Chemical and Biological Research

Applications as Mechanistic Probes for Investigating Cellular Processes

Quinoline (B57606) carboxamides are widely recognized for their potent biological activities, enabling researchers to investigate and modulate various cellular pathways. By interacting with specific biological targets, these compounds serve as chemical probes to elucidate the mechanisms of disease and cellular function.

For instance, a series of quinoline-4-carboxamides was pivotal in discovering a novel mechanism of action against malaria. acs.orgnih.gov These compounds were found to inhibit the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis, demonstrating the power of this scaffold in uncovering new therapeutic strategies. acs.orgnih.gov Similarly, other quinoline amide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis, allowing for the investigation of cell signaling pathways that control blood vessel formation. nih.gov

The versatility of the quinoline carboxamide scaffold is further highlighted by its application in inflammation and neurobiology research. Structure-activity relationship (SAR) studies have shown that quinolines featuring a carboxamide moiety can act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for anti-inflammatory agents. nih.gov This demonstrates how modifications to the quinoline core can direct its activity toward specific cellular targets, making these compounds invaluable for dissecting complex biological processes.

| Compound Class | Biological Target | Cellular Process Investigated | Reference |

|---|---|---|---|

| Quinoline-4-carboxamides | Translation Elongation Factor 2 (PfEF2) | Protein synthesis in Plasmodium falciparum | acs.orgnih.gov |

| Quinoline amides | VEGFR-2 Kinase | Angiogenesis in cancer | nih.gov |

| Quinoline carboxamides | TRPV1 | Inflammation pathways | nih.gov |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | DNA damage response | acs.org |

Development as Synthetic Intermediates for Complex Molecular Architectures

The quinoline nucleus is not only a pharmacophore but also a robust and versatile platform for the construction of more complex molecules. Its stable aromatic structure can be selectively functionalized, making compounds like 2-(4-Methoxyphenyl)quinoline-8-carboxamide valuable synthetic intermediates. The synthesis of quinoline derivatives can be achieved through various established named reactions, such as the Skraup, Friedländer, and Doebner-Miller syntheses, which allow for the creation of a diverse range of substituted quinoline precursors. iipseries.orgpharmaguideline.com

The carboxamide group at the 8-position and the potential for modification on the quinoline rings make this compound an ideal starting point for creating libraries of related compounds. The amide bond itself can be formed through standard coupling reactions between a quinoline-8-carboxylic acid and an appropriate amine. acs.org

Furthermore, related structures like 2-amino-8-quinolinol can be selectively acylated to produce either C8-ester or C2-amide derivatives. researchgate.net For example, coupling with carboxylic acids such as 4-methoxybenzoic acid using reagents like EDCI and DMAP yields C8-ester derivatives. researchgate.net This demonstrates the chemical tractability of the quinoline scaffold and its utility in generating diverse molecular entities for screening and optimization in drug discovery and materials science.

In analytical fields like metabolomics and proteomics, chemical derivatization is a key strategy to enhance the detection and separation of molecules using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.comnih.gov Derivatization reagents are designed to react with specific functional groups on an analyte to improve its ionization efficiency, chromatographic behavior, and fragmentation pattern in the mass spectrometer. ddtjournal.comnih.gov

Quinoline-based reagents, such as 2-hydrazinoquinoline, have been developed for the derivatization of carboxylic acids, aldehydes, and ketones. mdpi.com The quinoline moiety provides a permanent positive charge, which significantly enhances the ionization efficiency in positive-ion ESI-MS. mdpi.com While there is no specific documentation of this compound being used for this purpose, its structural features—a stable aromatic system capable of holding a charge and a reactive handle in the form of the carboxamide—are characteristic of effective derivatization agents. This suggests its potential for development as a reagent for targeted and sensitive analysis in advanced analytical chemistry.

| Application Area | Synthetic Transformation / Role | Example Reaction / Use | Reference |

|---|---|---|---|

| Medicinal Chemistry | Precursor for diverse derivatives | Suzuki cross-coupling of bromo-quinolines with aryl boronic acids | acs.org |

| Drug Discovery | Scaffold for amide and ester libraries | Acylation of hydroxyquinolines to form esters | researchgate.net |

| Analytical Chemistry | Core structure for derivatization reagents | Use of 2-hydrazinoquinoline to tag carboxylic acids for LC-MS | mdpi.com |

Future Research Directions and Emerging Avenues

Exploration of Novel Biological Targets and Uncharted Molecular Pathways

The versatility of the quinoline (B57606) nucleus suggests that 2-(4-Methoxyphenyl)quinoline-8-carboxamide and its analogs may interact with a multitude of biological targets beyond those currently identified. nih.govnih.gov The research landscape for quinoline derivatives already includes a diverse range of targets such as protein kinases, enzymes involved in pathogen survival, and ion channels. acs.orgnih.govnih.gov A key future direction is the systematic exploration of previously uncharted molecular pathways.

Future research should focus on:

Broad-Spectrum Kinase Profiling: Given that quinoline-4-carboxamide derivatives have been shown to target kinases like PDK1 to overcome chemo-resistance in cancer, a comprehensive screening of the this compound scaffold against a wide panel of human kinases is warranted. nih.gov This could uncover novel anti-proliferative activities and mechanisms.

Metabolic Enzyme Inhibition: Many diseases involve dysregulated metabolic pathways. Investigating the inhibitory potential of this compound against key metabolic enzymes, such as those in cancer or microbial metabolism, could open new therapeutic windows. For instance, derivatives of quinoline-8-sulfonamide (B86410) have been explored as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a crucial enzyme in cancer metabolism. mdpi.com

Ion Channel Modulation: The role of ion channels in various physiologies is critical. Phenotypic screening assays focused on ion channel modulation could reveal unexpected activities for this quinoline carboxamide, with potential applications in neuroscience or cardiovascular medicine.

Epigenetic Targets: The field of epigenetics offers a wealth of novel drug targets. Assessing the ability of this compound to inhibit or modulate epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases could lead to the development of new cancer therapies. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, have been identified as targets for other quinoline derivatives. frontiersin.org

By employing high-throughput phenotypic screening in various disease models (e.g., cancer cell lines, microbial cultures), researchers can identify novel activities without a preconceived target, subsequently using chemoproteomics and other target deconvolution methods to identify the specific molecular interactions responsible.

Development of Advanced Synthetic Strategies for Analog Generation and Diversification

To thoroughly explore the structure-activity relationships (SAR) and optimize the therapeutic properties of this compound, the development of advanced and efficient synthetic strategies is paramount. Current synthetic routes often involve multi-step procedures, which can be time-consuming and limit the rapid generation of a diverse library of analogs. acs.orgnih.gov

Emerging avenues in synthesis include:

Combinatorial Chemistry and Diversity-Oriented Synthesis: Implementing combinatorial approaches where different building blocks are systematically varied at the key positions of the quinoline-8-carboxamide (B1604842) scaffold (the phenyl ring, the quinoline core, and the carboxamide group) would enable the rapid creation of large, diverse chemical libraries for screening.

Late-Stage Functionalization: Developing methods for late-stage C-H bond functionalization would be highly valuable. This would allow for the direct modification of the core quinoline and phenyl rings in the final stages of the synthesis, providing efficient access to analogs that would be difficult to produce through traditional methods.

Flow Chemistry: Utilizing microfluidic reactors and flow chemistry can offer significant advantages, including improved reaction control, enhanced safety, and the potential for automated, high-throughput synthesis of analogs.

Novel Catalytic Systems: Exploring modern catalytic methods, such as copper-catalyzed annulation reactions or visible-light-induced photocatalysis, could provide more efficient and environmentally friendly routes to the quinoline core and its derivatives. mdpi.com

These advanced synthetic strategies will be instrumental in generating a wide range of analogs, which is essential for probing SAR and for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

To move beyond a single target-based understanding of drug action, the integration of multi-omics data is a critical future direction. nih.gov This systems biology approach can provide a comprehensive view of the cellular response to this compound, revealing its mechanism of action, identifying biomarkers of response, and predicting potential off-target effects. springernature.commdpi.com

Future research should leverage:

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. This can provide clues about the compound's primary targets and downstream effects.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's impact on cellular machinery. Thermal Proteome Profiling (TPP) can be used to identify direct protein targets by observing changes in protein thermal stability upon compound binding. nih.gov

Metabolomics: Studying the changes in the cellular metabolome can reveal how the compound affects cellular metabolism, providing insights into its functional effects and potential therapeutic applications in metabolic diseases.

Integrated Data Analysis: The true power of this approach lies in the computational integration of these different omics datasets. researchgate.netnih.gov By combining information from the genome, transcriptome, proteome, and metabolome, a more complete and holistic model of the compound's biological activity can be constructed, leading to a deeper mechanistic understanding. nih.gov

This integrated approach will be crucial for understanding the complex biology underlying the compound's effects and for translating preclinical findings into clinical applications.

Refinement of Computational Models for Enhanced Predictive Structure-Activity Relationships

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. For the this compound scaffold, refining computational models will accelerate the discovery of optimized analogs.

Key areas for development include:

Advanced 3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build robust 3D-Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com As more data on the biological activity of analogs become available, these models can be refined to more accurately predict the potency of new, unsynthesized compounds.

Machine Learning and Artificial Intelligence (AI): AI-driven models can analyze vast and complex datasets to identify subtle SAR trends that may be missed by traditional methods. Machine learning algorithms can be trained on existing data to predict not only biological activity but also absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with the most promising drug-like profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between the compound and its biological target(s). nih.gov These simulations can help to explain the molecular basis of activity, predict the impact of structural modifications, and guide the design of analogs with improved binding affinity and selectivity.

The synergy between the generation of new experimental data (from advanced synthesis and multi-omics analysis) and the development of more sophisticated computational models will create a powerful feedback loop, driving the efficient and rational design of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)quinoline-8-carboxamide?

The synthesis typically involves multi-step protocols:

- Quinoline Core Formation : Cyclization of aniline derivatives via the Skraup or Doebner-Miller reaction to construct the quinoline backbone.

- Substituent Introduction : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions .

- Carboxamide Functionalization : The 8-position is modified through hydrolysis of a methyl ester to a carboxylic acid, followed by coupling with an amine using reagents like EDC/HOBt .

Key Considerations : Optimize reaction temperatures (e.g., 80–110°C for coupling) and solvent systems (e.g., DMF or THF) to improve yields .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Gradient elution (e.g., acetonitrile/water) resolves impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in quinoline core).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₅N₂O₂).

- Reference Standards : Compare against synthesized impurities (e.g., de-methoxy byproducts) using spiked samples .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC₅₀ determination) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., KD values) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications enhance the solubility of this compound?

- Polar Substituents : Introduce hydroxyl or amine groups at the 4-position of the quinoline core to improve aqueous solubility. Ethyl ester prodrugs (e.g., ethyl 8-methoxyquinoline-3-carboxylate) can also enhance bioavailability .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt for better crystallinity and dissolution .

- Data-Driven Design : Use computational tools (e.g., COSMO-RS) to predict logP and solubility parameters before synthesis .